REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([NH:8][NH2:9])=O.Cl[C:11]1[N:16]=[N:15][C:14]([S:17][CH:18](C)[C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:13][CH:12]=1>CCCCO>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:16]2[N:15]=[C:14]([S:17][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH:13]=[CH:12][C:11]2=[N:9][N:8]=1
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Name
|
|
Quantity
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215 mg
|
Type
|
reactant
|
Smiles
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S1C(=CC=C1)C(=O)NN
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Name
|
|
Quantity
|
3 mL
|
Type
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solvent
|
Smiles
|
CCCCO
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Name
|
ethyl 2-((6-chloropyridazin-3-yl)thio)propanoate
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Quantity
|
232 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N=N1)SC(C(=O)OCC)C
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Control Type
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UNSPECIFIED
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Setpoint
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142.5 (± 2.5) °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to room temperature (˜25° C.)
|
Type
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CUSTOM
|
Details
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the solid residue removed by filtration
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Type
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ADDITION
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Details
|
The filtrate was then diluted with methylene chloride (50 mL)
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Type
|
WASH
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Details
|
washed with saturated with NaHCO3 (˜15 mL)
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Type
|
WASH
|
Details
|
The combined aqueous layers were washed twice with methylene chloride
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Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting solid was then recrystallized from EtOH
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C1=NN=C2N1N=C(C=C2)SCC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |